molecular formula C6H2Cl5N B1604734 2,6-Dichloro-4-(trichloromethyl)pyridine CAS No. 22652-14-8

2,6-Dichloro-4-(trichloromethyl)pyridine

Cat. No.: B1604734
CAS No.: 22652-14-8
M. Wt: 265.3 g/mol
InChI Key: YNSFPJXGPWKOGD-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(trichloromethyl)pyridine is a chlorinated pyridine derivative with the molecular formula C6H2Cl5N. It is known for its applications in various fields, including organic synthesis, agriculture, and pharmaceuticals. The compound is characterized by the presence of two chlorine atoms at positions 2 and 6, and a trichloromethyl group at position 4 on the pyridine ring.

Mechanism of Action

Target of Action

It’s known that many chlorinated pyridines are used in the synthesis of various agrochemicals , suggesting that their targets could be specific pests or diseases affecting crops.

Biochemical Pathways

Given its use in the synthesis of agrochemicals , it’s plausible that it affects pathways related to pest or disease resistance in plants.

Pharmacokinetics

Its physical properties such as its solid state and its predicted boiling point of 304.5±37.0 °C can influence its bioavailability and pharmacokinetics.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,6-Dichloro-4-(trichloromethyl)pyridine. For instance, its stability may be affected by ambient temperature . Additionally, it’s important to prevent this compound from entering drains or being discharged into the environment due to its potential ecological impact .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2,6-Dichloro-4-(trichloromethyl)pyridine are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific conditions of the biochemical reaction .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cell and the concentration of the compound .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves multiple steps. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes changes in the compound’s stability, degradation, and long-term effects on cellular function . These changes can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This includes threshold effects, as well as toxic or adverse effects at high doses . The specific effects can depend on the type of animal model and the specific conditions of the experiment .

Metabolic Pathways

This compound is involved in various metabolic pathways . It can interact with enzymes and cofactors, and can affect metabolic flux or metabolite levels . The specific pathways and effects can depend on the specific conditions of the metabolic process .

Transport and Distribution

This compound can be transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation . The specific transport and distribution mechanisms can depend on the type of cell and the specific conditions of the experiment .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function . This includes targeting signals or post-translational modifications that direct it to specific compartments or organelles . The specific localization can depend on the type of cell and the specific conditions of the experiment .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dichloro-4-(trichloromethyl)pyridine can be synthesized through several methods. One common approach involves the reaction of 2,6-dichloropyridine with trichloromethylating agents under specific conditions. For instance, the reaction can be carried out using chloromethyl chloroformate in the presence of a base such as sodium hydroxide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination reactions. The process may include the use of phosphorus pentachloride and nicotinic acid as starting materials, followed by heating in an autoclave at high temperatures (around 180°C) for an extended period (48 hours) .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-(trichloromethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides .

Scientific Research Applications

2,6-Dichloro-4-(trichloromethyl)pyridine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloro-5-(trichloromethyl)pyridine
  • 2,6-Dichloro-4-(trifluoromethyl)pyridine
  • 2-Chloro-6-(trichloromethyl)pyridine

Uniqueness

2,6-Dichloro-4-(trichloromethyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and efficacy in various applications, making it a valuable compound for targeted research and industrial use .

Properties

IUPAC Name

2,6-dichloro-4-(trichloromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl5N/c7-4-1-3(6(9,10)11)2-5(8)12-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSFPJXGPWKOGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Cl)Cl)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6066818
Record name 2,6-Dichloro-4-(trichloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6066818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22652-14-8
Record name 2,6-Dichloro-4-(trichloromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22652-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2,6-dichloro-4-(trichloromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022652148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 2,6-dichloro-4-(trichloromethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,6-Dichloro-4-(trichloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6066818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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